3-Chloro-3-methyl-1-pentyne

alkyne chlorination catalyst optimization process chemistry

3-Chloro-3-methyl-1-pentyne (CAS 14179-94-3) is a tertiary propargyl chloride bearing a terminal alkyne and a geminal chloro-methyl substitution on a five-carbon backbone. Its primary industrial significance lies in its role as the direct synthetic precursor to 3-methyl-3-amino-1-pentyne, the essential amine component of the commercial fungicide zoxamide.

Molecular Formula C6H9Cl
Molecular Weight 116.59 g/mol
CAS No. 14179-94-3
Cat. No. B3187170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3-methyl-1-pentyne
CAS14179-94-3
Molecular FormulaC6H9Cl
Molecular Weight116.59 g/mol
Structural Identifiers
SMILESCCC(C)(C#C)Cl
InChIInChI=1S/C6H9Cl/c1-4-6(3,7)5-2/h1H,5H2,2-3H3
InChIKeyWTNNDYSRQSOJKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-3-methyl-1-pentyne (CAS 14179-94-3): A Critical Agrochemical Intermediate for Zoxamide Synthesis


3-Chloro-3-methyl-1-pentyne (CAS 14179-94-3) is a tertiary propargyl chloride bearing a terminal alkyne and a geminal chloro-methyl substitution on a five-carbon backbone. Its primary industrial significance lies in its role as the direct synthetic precursor to 3-methyl-3-amino-1-pentyne, the essential amine component of the commercial fungicide zoxamide [1]. Recent patent literature has established optimized, high-yielding synthetic routes to this chloroalkyne from 3-methyl-1-pentyn-3-ol, enabling practical large-scale procurement for agrochemical manufacture [1].

Synthetic Role Direct precursor to zoxamide amine component
Route Selection Reported CuCl-catalyzed high-yield process
Procurement Context Large-scale agrochemical intermediate supply

Why Generic Substitution of 3-Chloro-3-methyl-1-pentyne Risks Synthetic Failure in Agrochemical Manufacturing


Close structural analogs of 3-chloro-3-methyl-1-pentyne—such as 3-chloro-3-methyl-1-butyne or 4-chloro-4-methyl-2-pentyne—differ fundamentally in carbon skeleton length or alkyne position, which directly alters the steric and electronic properties of the derived amine [1]. The fungicide zoxamide's binding to β-tubulin and its consequent antimitotic activity are exquisitely dependent on the 3-methyl-3-amino-1-pentyne pharmacophore; substitution with a butyne-derived or internal alkyne amine would disrupt the spatial orientation required for target engagement [1]. Furthermore, the scalable synthesis route validated for this specific chloroalkyne—achieving 95.3% yield with CuCl catalysis—is not transferable to analogs without re-optimization, creating procurement risk if an unvalidated generic alternative is selected [1].

Analog alkyne substitution may alter steric and electronic properties of derived amine, disrupting zoxamide pharmacophore orientation.
Validated CuCl-catalyzed synthesis route is not confirmed transferable to close structural analogs without re-optimization.

Quantitative Differentiation Evidence for 3-Chloro-3-methyl-1-pentyne Relative to Closest Analogs


Catalyst-Dependent Synthesis Yield: Cuprous Chloride vs. Alternative Metal Salts

In a direct head-to-head comparison under identical conditions, CuCl, CuSO₄, and AgNO₃ were evaluated as catalysts for the chlorination of 3-methyl-1-pentyn-3-ol to 3-chloro-3-methyl-1-pentyne [1]. CuCl delivered a 95.3% isolated yield at 97% purity, outperforming CuSO₄ (92.6%) and AgNO₃ (91.2%) [1]. This demonstrates that procurement of the CuCl-synthesized product provides the highest material efficiency.

Catalyst Yield
Head-to-head
CuCl: 95.3% yield vs. CuSO₄: 92.6%, AgNO₃: 91.2%
Reported yield advantage for CuCl route
Supplier patent data, GC purity 97% across
alkyne chlorination catalyst optimization process chemistry

Reaction Temperature Optimization: Yield Gain Under Sub-Ambient Control

Lowering the chlorination temperature from -5 to 5 °C to -10 to -5 °C further increased the yield of 3-chloro-3-methyl-1-pentyne from 95.3% to 96.3% while maintaining purity at 97–98% [1]. This quantifies the process sensitivity and demonstrates that a tighter temperature specification can deliver an additional 1.0 absolute percentage point yield improvement [1].

Temperature Optimization
Reported
96.3% yield at −10 to −5°C vs. 95.3% at −5 to 5°C
Lower temperature may improve yield
CuCl catalyst, patent example
reaction engineering temperature optimization chloroalkyne synthesis

Acid Layer Recyclability: Process Sustainability and Cost Reduction

The patent demonstrates that the lower acid layer from the chlorination reaction can be recycled for at least 5 consecutive cycles without significant loss of yield (94–95%) or product purity (96–97%) [1]. This recyclability is a process-specific advantage over prior art methods, which required fresh acid charges for each batch [1].

Acid Recycle Stability
Reported
Yield 94–95% maintained over 5+ recycles (purity 96–97%)
Supports process sustainability claims
Requires CuCl supplement per cycle
green chemistry process sustainability solvent recycling

Downstream Amination Compatibility: Direct Use of Crude 3-Chloro-3-methyl-1-pentyne Without Purification

The crude 3-chloro-3-methyl-1-pentyne obtained directly from phase separation (97% purity by GC) is suitable for direct amination to 3-methyl-3-amino-1-pentyne without rectification, achieving ≥95% amine content overall [1]. This contrasts sharply with prior methods such as CN101613287B, which required a separate rectification purification step due to lower chloroalkyne purity and higher hydrolysis byproduct levels [1].

Direct Amination
Reported
Crude chloroalkyne (97% purity) yields amine ≥95% without rectification
May enable telescoped process
Supplier data vs. prior art
telescoped synthesis process intensification zoxamide intermediate

High-Value Application Scenarios for 3-Chloro-3-methyl-1-pentyne Based on Verified Differentiation Data


Large-Scale Manufacture of Zoxamide Fungicide via the 3-Methyl-3-amino-1-pentyne Route

3-Chloro-3-methyl-1-pentyne is the indispensable intermediate for producing 3-methyl-3-amino-1-pentyne, the amine coupling partner in zoxamide synthesis [1]. Procurement of this specific chloroalkyne manufactured under the optimized CuCl catalysis and low-temperature conditions (yield 95.3–96.3%, purity 97–98%) ensures maximal downstream amine yield and eliminates the need for intermediate rectification, directly reducing the cost of goods for zoxamide active ingredient production [1].

Telescoped Two-Step Manufacturing of Propargylamines Without Intermediate Purification

Because crude 3-chloro-3-methyl-1-pentyne (97% purity) can be directly aminated to the corresponding propargylamine at ≥95% content without rectification, this compound enables a streamlined two-step, single-vessel manufacturing process for tertiary propargylamines [1]. This is particularly valuable for CROs and CDMOs seeking to reduce solvent consumption, cycle time, and waste generation in custom amine synthesis campaigns [1].

Sustainable Procurement Programs Leveraging Acid Recycle Technology

The demonstrated ability to recycle the sulfuric/hydrochloric acid layer for 5+ consecutive cycles with sustained 94–95% yield and 96–97% purity makes 3-chloro-3-methyl-1-pentyne produced by this route attractive for procurement programs with environmental sustainability targets or stringent waste-minimization requirements [1]. This process advantage differentiates suppliers using the CN114262271A method from those employing older, single-use acid technologies [1].

Application
Selection Property
Validation Focus
Zoxamide intermediate supply
High-yield CuCl-synthesized chloroalkyne
Yield and purity acceptance for amination
Telescoped amine synthesis
Direct amination without rectification
Amine content verification
Waste-minimized procurement
Acid layer recycle technology
Consistent yield across recycle cycles
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